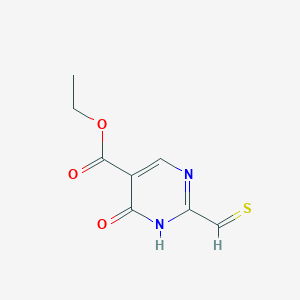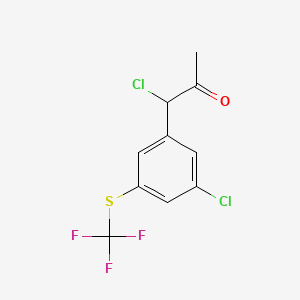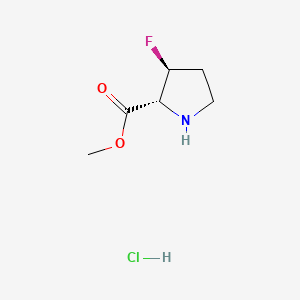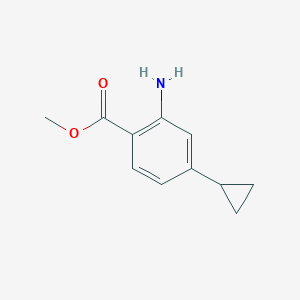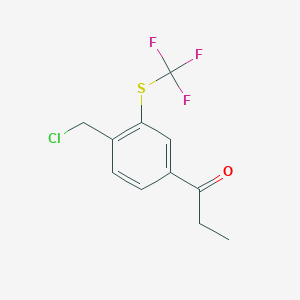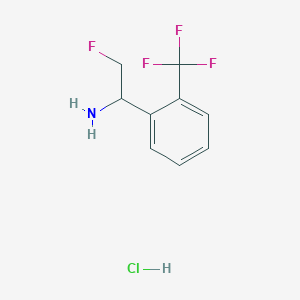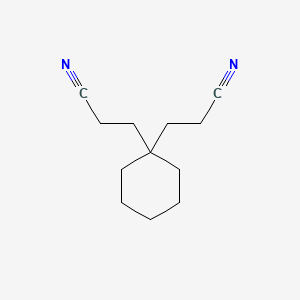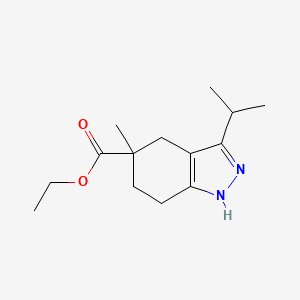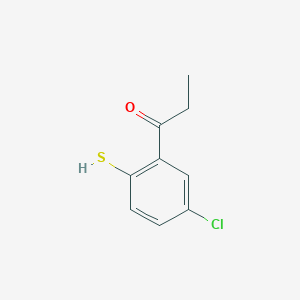
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group and a piperidinyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate typically involves the following steps:
Formation of the Piperidinyl Acetate Moiety: This step involves the reaction of piperidine with acetic anhydride under controlled conditions to form the piperidinyl acetate intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperidinyl acetate intermediate.
Methylation: The final step involves the methylation of the compound using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the piperidinyl acetate moiety contributes to its overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorophenyl acetate
- 4-Fluorophenylacetic acid
- Ethyl (4-fluorobenzoyl)acetate
Uniqueness
(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate stands out due to its unique combination of a fluorophenyl group and a piperidinyl acetate moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H16FNO3 |
|---|---|
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
methyl (2S)-2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,13H,6-9H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
YKUHMTDLIZASSW-ZDUSSCGKSA-N |
Isomerische SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)F)N2CCC(=O)CC2 |
Kanonische SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


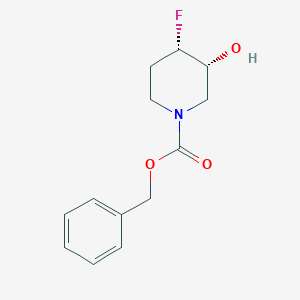
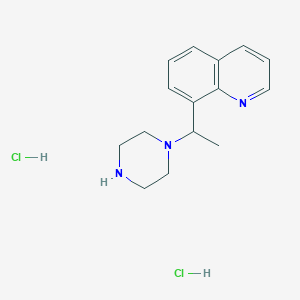
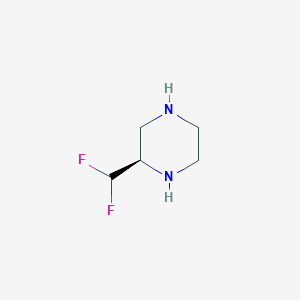
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)
